(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene
Description
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is a fluorinated aromatic compound characterized by a central ethane unit with four fluorine atoms (CF₂-CF₂) bridging two phenyl groups. Its synthesis was reported by Wan’s research group via a decarboxylative homocoupling reaction using potassium 2,2-difluoro-2-phenylacetate derivatives, AgNO₃, and (NH₄)₂S₂O₈ . This method efficiently produces symmetric CF₂-CF₂-containing dimers, highlighting its utility in constructing fluorinated carbon-carbon bonds. The compound’s high fluorination confers exceptional thermal stability and chemical inertness, making it relevant in materials science and pharmaceutical research where fluorinated motifs are prized for their metabolic resistance and lipophilicity.
Properties
IUPAC Name |
(1,1,2,2-tetrafluoro-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWNBYMFPGNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195280 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-32-1 | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their lipophilicity and biological activity, making them significant in medicinal chemistry and material science.
Chemical Structure and Properties
The molecular formula of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is C₁₄H₁₀F₄. Its structure features a phenyl group attached to a tetrafluoroethyl moiety, which contributes to its distinct chemical behavior. The presence of fluorine atoms modifies the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene exhibits various biological activities. Notably, studies have shown its potential cytotoxic effects against cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Studies
A study utilizing the MTT assay evaluated the cytotoxic effects of several fluorinated compounds, including (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene against glioblastoma multiforme cell lines (T98G and U-118 MG). Results demonstrated moderate cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation compared to non-fluorinated analogs .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene | 25.4 | T98G |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | 15.7 | U-118 MG |
The mechanism by which (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene exerts its cytotoxic effects may involve the disruption of cellular membranes or interference with metabolic pathways due to its lipophilic nature. The enhanced electronegativity from fluorine atoms likely influences its interaction with cellular components .
Antimicrobial Activity
In addition to its cytotoxic properties against cancer cells, some studies suggest that fluorinated compounds can exhibit antimicrobial activity. However, specific data on the antimicrobial effects of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene remains limited. Future investigations are warranted to explore this aspect further.
Case Study 1: Fluorinated Compounds in Cancer Therapy
A comparative analysis was conducted on various fluorinated compounds' efficacy in cancer treatment. Among these compounds was (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene. The study emphasized the importance of structural modifications in enhancing biological activity and highlighted the potential of this compound as a lead structure for further drug development .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene utilized copper-mediated fluoroalkylation methods. This approach not only provided insights into the compound's synthesis but also indicated its versatility in forming derivatives with enhanced biological properties .
Scientific Research Applications
Chemistry and Organic Synthesis
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene serves as a reagent in organic synthesis. Its fluorinated nature allows it to participate in various chemical reactions, making it a useful building block for synthesizing more complex molecules. The compound can undergo substitution reactions where fluorine atoms can be replaced with other functional groups under specific conditions.
Material Science
The compound is utilized in the development of specialty materials due to its unique properties. Its incorporation into polymers can enhance thermal stability and chemical resistance. Research indicates that derivatives of this compound are employed in the production of fluorinated polymers, which are essential in applications such as ion exchange membranes for fuel cells .
Biological Studies
In biological research, (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is investigated for its interactions with biological systems. Fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts. Studies have shown that these compounds can influence enzyme activity and receptor binding, making them candidates for drug development .
Environmental Chemistry
The environmental impact of fluorinated compounds is an area of active research. Understanding the degradation pathways and environmental behavior of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is crucial for assessing its ecological footprint. Researchers are exploring its potential as a tracer in environmental studies due to its stability and persistence .
Case Study 1: Polymer Development
A study conducted at Osaka University explored the use of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene in synthesizing fluorinated polymers. The research highlighted the compound's role as a comonomer in creating materials with enhanced properties suitable for applications like fuel cell separators. The study demonstrated that incorporating this compound improved the mechanical and thermal properties of the resulting polymers .
Research published in various journals has examined the biological activity of fluorinated compounds similar to (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene. These studies typically focus on how such compounds interact with specific enzymes or receptors within biological systems. The findings suggest that the incorporation of fluorine alters binding affinities and can enhance or inhibit biological activity depending on the target .
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Reagent for synthesizing complex organic molecules |
| Material Science | Development of specialty polymers |
| Biological Studies | Investigating interactions with biological systems |
| Environmental Chemistry | Studying degradation pathways and ecological impact |
Chemical Reactions Analysis
Substitution Reactions
The fluorine atoms on the tetrafluoroethyl bridge undergo nucleophilic substitution under specific conditions:
| Reagent | Conditions | Major Product |
|---|---|---|
| Grignard Reagents | THF, −78°C | Partially defluorinated derivatives |
| Alkali Hydroxides | Aqueous ethanol, reflux | Hydroxy- or alkoxy-substituted analogs |
Example :
Reaction with methyl magnesium bromide replaces one fluorine atom, forming a mono-substituted product .
Elimination Reactions
Under thermal or basic conditions, β-fluoride elimination occurs, producing fluorinated alkenes:
| Conditions | Product | Yield (%) |
|---|---|---|
| Cu powder, DMSO, 130°C | (1,2,2-Trifluorovinyl)benzene | <10 |
| KOH, ethanol, 80°C | 1,2-Difluoroethylene derivatives | 21–40 |
Note : Elimination competes with coupling in copper-mediated reactions, especially with electron-poor substrates .
Reduction and Oxidation
The compound participates in redox reactions, though limited by fluorine’s electronegativity:
| Reaction Type | Reagent | Outcome |
|---|---|---|
| Reduction | LiAlH₄, ether | Partial defluorination |
| Oxidation | KMnO₄, acidic conditions | Degradation to benzoic acid derivatives |
Challenges : Strong reducing/oxidizing agents often lead to decomposition rather than selective transformation .
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing HF and forming polyfluorinated aromatics.
-
Light Sensitivity : UV exposure induces radical chain reactions, leading to dimerization .
Table 1: Copper-Mediated Coupling Yields with Varied Substrates
| Entry | Substrate R Group | Yield (%) |
|---|---|---|
| 1 | 4-OMe-C₆H₄ | 68 |
| 2 | 4-NO₂-C₆H₄ | 77 |
| 3 | 4-Cl-C₆H₄ | 54 |
Table 2: Elimination vs. Coupling Efficiency
| Substrate Electronic Nature | Coupling Yield (%) | Elimination Yield (%) |
|---|---|---|
| Electron-rich | 40 | 30 |
| Electron-neutral | 77 | <10 |
| Electron-deficient | 68 | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene and related fluorinated compounds:
Structural and Functional Insights
- Fluorination Patterns : Unlike Nafion, which features a perfluorinated backbone with sulfonic acid groups, (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene lacks ionic functionality but shares high hydrophobicity and thermal resilience due to its CF₂-CF₂ bridge. This contrasts with 4-(1,1,2,2-Tetrafluoroethoxy)toluene, where the ether-linked fluorinated group introduces moderate polarity .
- Synthetic Accessibility : Wan’s decarboxylative coupling offers a streamlined route to CF₂-CF₂ dimers, whereas urea-linked derivatives (e.g., DTXSID20816403) require multi-step condensation, increasing synthetic complexity .
- Environmental Impact : Compounds like DTXSID20816403 fall under perfluorocarboxamide PFAS, raising concerns about bioaccumulation and regulatory scrutiny , whereas (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene’s environmental fate remains less studied.
Preparation Methods
Overview
Copper(0)-mediated fluoroalkylation is a prominent method for synthesizing (1,1,2,2-tetrafluoro-2-phenylethyl)benzene by coupling aryl halides with 2-bromo-1,1,2,2-tetrafluoroethyl compounds. This approach leverages the formation of fluoroalkyl copper intermediates (RCF2Cu species), which facilitate the transfer of the tetrafluoroethyl group to aromatic rings.
Preparation of 2-Bromo-1,1,2,2-Tetrafluoroethyl Precursors
The key fluoroalkylating agents, 2-bromo-1,1,2,2-tetrafluoroethyl compounds, are synthesized primarily through deoxyfluorination of 2-bromo-2,2-difluoroacetophenones using diethylaminosulfur trifluoride (DAST). Alternatively, reaction of phenols or aromatic thiols with 1,2-dibromotetrafluoroethane (BrCF2CF2Br) in the presence of cesium carbonate (Cs2CO3) in DMSO yields aryl ethers or sulfides with tetrafluoroethyl groups.
Reaction Conditions and Optimization
- The fluoroalkylation reaction typically involves mixing iodobenzene with the 2-bromo-1,1,2,2-tetrafluoroethyl compound and copper powder.
- Optimal conditions include a molar ratio of 1:1:2 (aryl iodide:fluoroalkyl bromide:copper powder) at elevated temperatures of 130–140 °C in DMSO solvent.
- Under these conditions, the desired coupling product, (1,1,2,2-tetrafluoro-2-phenylethyl)benzene, is obtained in yields ranging from 21% to 77%, depending on the substituents and the nature of the fluoroalkyl bromide.
Mechanistic Insights
The reaction proceeds via the formation of a fluoroalkyl copper intermediate, which then undergoes coupling with the aryl halide. The substituent R on the fluoroalkyl copper species significantly influences the reactivity and yield. Electron-neutral aryl substituents tend to give higher yields compared to electron-rich or electron-deficient ones.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Fluoroalkenes
An alternative preparation method involves palladium(0)-catalyzed base-free Suzuki-Miyaura coupling of tetrafluoroethylene (TFE) with arylboronates. The proposed mechanism includes:
- Coordination of TFE to Pd(0) forming an η2-TFE complex.
- Oxidative addition of a C–F bond to form a trifluorovinylpalladium(II) fluoride intermediate.
- Transmetalation with the organoboronate.
- Reductive elimination to yield the coupling product and regenerate Pd(0).
This method allows the synthesis of tetrafluoroethylated aromatic compounds without the need for base, which can be advantageous for sensitive substrates.
Comparative Reaction Yields and Substrate Scope
| Entry | Fluoroalkyl Bromide Type | Substituent Nature | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Bromo-1,1,2,2-tetrafluoroethyl | Electron-neutral aryl | 77 | Optimal yield under copper-mediated conditions |
| 2 | 2-Bromo-1,1,2,2-tetrafluoroethyl | Electron-rich aryl | 40 | Lower yield due to substituent effects |
| 3-7 | 2-Bromo-1,1,2,2-tetrafluoroethyl aryl ethers | Mixed (electron-rich/deficient) | 54-70 | Similar yields regardless of substituent |
| 8 | Benzyl ether derivative | - | 0 | Reaction failed, likely due to β-fluorine elimination |
| 9-12 | 2-Bromo-1,1,2,2-tetrafluoroethyl aryl sulfides and sulfones | Varied | 21-50 | Sulfone oxidation improves yield; leaving group ability affects outcome |
Additional Notes on Reactivity and Limitations
- The presence of free radical sensitive groups such as terminal olefins is tolerated under copper-mediated conditions.
- Attempts to use a-monofluoroalkylated compounds (e.g., 2-bromo-1,2,2-trifluoroethylbenzene) result in side reactions, such as β-fluoride and hydride elimination, producing vinylfluoride derivatives rather than the desired coupling product.
- Electron transfer efficiency from copper to the fluoroalkyl bromide is critical; tetrafluoroethyl compounds are more reactive than trifluoroethyl analogs.
Q & A
Q. What are the common synthetic routes for (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene?
Methodological Answer: Synthesis typically involves fluorination of aromatic precursors or coupling reactions. For example:
- Electrophilic Fluorination: Use fluorine gas (F₂) or xenon difluoride (XeF₂) under controlled conditions to introduce fluorine atoms into the ethylbenzene backbone.
- Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between fluorinated aryl halides and phenylboronic acids.
- Radical Fluorination: Employ fluorinating agents like Selectfluor® or N-fluoropyridinium salts to achieve regioselective fluorination. Key Considerations: Monitor reaction kinetics due to fluorine's high reactivity. Use inert atmospheres (argon/nitrogen) and anhydrous solvents to avoid side reactions .
Q. What characterization techniques are essential for confirming the structure of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene?
Methodological Answer:
- NMR Spectroscopy:
- ¹⁹F NMR: Identifies fluorine environments (δ -120 to -140 ppm for CF₂ groups).
- ¹H NMR: Resolves aromatic protons (δ 7.0–7.5 ppm) and CH₂/CF₂ coupling patterns.
Q. What are the key physical properties of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene relevant to experimental handling?
Q. How does the electronic structure of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene influence its reactivity in cross-coupling reactions?
Methodological Answer: Fluorine's electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. Computational studies (DFT) reveal:
- Reduced electron density at the phenyl ring (HOMO-LUMO gap ~5.2 eV).
- Stabilization of transition states in SNAr reactions due to inductive effects. Experimental Design: Pair with directing groups (e.g., boronate esters) to enhance regioselectivity. Validate via kinetic isotope effect (KIE) studies and Hammett plots .
Q. What methodologies are employed to study the thermal decomposition pathways of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantifies mass loss (onset ~300°C) and identifies degradation steps.
- Differential Scanning Calorimetry (DSC): Detects exothermic/endothermic events (e.g., CF₂ bond cleavage).
- Gas Chromatography-Mass Spectrometry (GC-MS): Captures volatile byproducts (e.g., fluorobenzene, COF₂). Case Study: Isothermal TGA at 250°C under nitrogen showed 5% mass loss/hour, correlating with CF₂ group scission .
Q. How can researchers resolve discrepancies in reported solubility parameters for fluorinated aromatic compounds like (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene?
Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques. Mitigate via:
- Hansen Solubility Parameters (HSP): Compare experimental (e.g., cloud point titration) vs. computational (COSMO-RS) values.
- UV-Vis Spectroscopy: Measure solubility in aprotic solvents (e.g., THF, DMF) at λₘₐₓ ~260 nm.
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to assess purity-solubility relationships. Example: In DMSO, solubility = 12.3 mg/mL (±0.5 mg/mL via triplicate HPLC) .
Data Contradiction Analysis
- Boiling Point Variability: Reported values (e.g., 256.8°C vs. literature 245°C) may stem from impurities or calibration differences. Validate via standardized distillation protocols and GC purity checks (>99%) .
- Fluorine Reactivity: Conflicting fluorination yields (40–70%) highlight the need for controlled reagent stoichiometry and real-time ¹⁹F NMR monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
